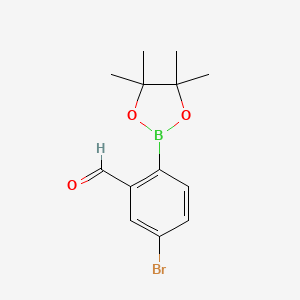

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronic ester-functionalized benzaldehyde derivative with a bromine substituent at the 5-position of the aromatic ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and conjugated systems . Its applications span pharmaceuticals, materials science, and organic electronics, particularly in synthesizing complex molecules and polymers .

Propriétés

IUPAC Name |

5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BBrO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUVCPKSEOPQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the bromination of 2-formylphenylboronic acid pinacol ester. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: The boronate ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in the presence of aryl halides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzaldehydes with various functional groups.

Coupling Reactions: Biaryl compounds are formed through the coupling of the boronate ester with aryl halides.

Oxidation and Reduction: The major products are carboxylic acids and alcohols, respectively.

Applications De Recherche Scientifique

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is utilized in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and probes for studying biological systems.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.

Industry: The compound is employed in the production of advanced materials, including polymers and electronic components.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its reactivity towards various nucleophiles and electrophiles. The boronate ester group facilitates coupling reactions by forming stable intermediates with palladium catalysts, while the bromine atom allows for selective substitution reactions. The aldehyde group can undergo oxidation or reduction, providing versatility in synthetic applications.

Comparaison Avec Des Composés Similaires

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1451391-13-1)

- Structural Difference : Fluorine replaces hydrogen at the 2-position of the benzaldehyde ring.

- Steric Effects: Minimal steric hindrance compared to the parent compound, preserving reaction kinetics. Applications: Enhanced stability in electron-deficient environments, suitable for synthesizing fluorinated pharmaceuticals .

2,3-Dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Structural Difference : Chlorine atoms at the 2- and 3-positions.

- Impact: Electronic Effects: Chlorine’s electron-withdrawing effect further polarizes the ring, increasing electrophilicity at the aldehyde group. Applications: Useful in synthesizing chlorinated dyes or agrochemicals .

2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 924964-16-9)

- Structural Difference : Methyl group at the 2-position instead of an aldehyde.

- Steric Effects: Ortho-methyl group creates significant steric hindrance, requiring optimized catalytic conditions (e.g., bulky ligands) . Applications: Building block for sterically hindered biaryl systems in asymmetric catalysis .

Functional Group Variations

5-Bromo-4-hexylthiophene-2-carbaldehyde

- Structural Difference : Thiophene ring replaces benzene, with a hexyl chain at the 4-position.

- Impact: Conjugation Effects: Extended π-conjugation in thiophene enhances charge transport properties, critical for organic solar cells . Solubility: Hexyl chain improves solubility in nonpolar solvents, facilitating solution-processed device fabrication . Applications: Organic photovoltaic active layers and field-effect transistors .

N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 267221-88-5)

- Structural Difference: Diphenylamino group replaces benzaldehyde.

- Impact: Electronic Effects: Amino group’s electron-donating character shifts HOMO levels, enabling use in hole-transport layers for LEDs . Applications: Optoelectronic materials and fluorescent sensors .

Activité Biologique

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects based on diverse research findings.

- Molecular Formula : C13H16BBrO3

- Molecular Weight : 283.96 g/mol

- CAS Number : 1352819-26-1

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values were tested against various bacterial strains. Compounds with similar structures have shown MIC values ranging from 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium abscessus .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 5-Bromo Derivative | Staphylococcus aureus | 4–8 |

| 5-Bromo Derivative | Mycobacterium abscessus | 4–8 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example:

- In vitro studies demonstrated that derivatives of the compound exhibited significant cytotoxicity towards HepG2 liver tumor cells. The viability of cells decreased to less than 20% at a concentration of 20 mg/L after 48 hours .

| Cell Line | Concentration (mg/L) | Viability (%) |

|---|---|---|

| HepG2 | 20 | <20 |

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the dioxaborolane moiety may play a crucial role in its interaction with biological targets by facilitating the formation of reactive intermediates that can disrupt cellular processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various boron-containing compounds against resistant bacterial strains. The study found that compounds with similar structural features to our compound showed promising results against resistant strains .

Study on Cytotoxic Effects

In another study focusing on the cytotoxic effects of boron-containing compounds on cancer cells, it was reported that certain derivatives exhibited IC50 values indicating potent activity against HepG2 cells. This highlights the potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.